molecular formula C23H30N2O2 B13701086 Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate

Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate

Cat. No.: B13701086
M. Wt: 366.5 g/mol
InChI Key: HLBPSKSQGOREQB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a tert-butyl ester group attached to the nitrogen atom of the pyrrolidine ring, with a dibenzylamino substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dibenzylamino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The tert-butyl ester group and dibenzylamino substituent play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate is unique due to its dibenzylamino substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable in specific applications such as drug design and organic synthesis .

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-15-14-21(18-24)25(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3

InChI Key

HLBPSKSQGOREQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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